N-{3-[(3-methoxypropyl)amino]quinoxalin-2-yl}-3,4-dimethylbenzene-1-sulfonamide
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Overview
Description
N-{3-[(3-methoxypropyl)amino]quinoxalin-2-yl}-3,4-dimethylbenzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its diverse biological activities, and a sulfonamide group, which is often associated with antibacterial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(3-methoxypropyl)amino]quinoxalin-2-yl}-3,4-dimethylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a diketone. The sulfonamide group can be introduced via sulfonation reactions, followed by the attachment of the 3-methoxypropylamino group through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-{3-[(3-methoxypropyl)amino]quinoxalin-2-yl}-3,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a wide range of substituted quinoxaline derivatives .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its quinoxaline core and sulfonamide group suggest potential antibacterial and anticancer activities, making it a candidate for drug development.
Medicine: The compound could be explored for its therapeutic potential, particularly in the treatment of bacterial infections and cancer.
Mechanism of Action
The mechanism of action of N-{3-[(3-methoxypropyl)amino]quinoxalin-2-yl}-3,4-dimethylbenzene-1-sulfonamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid, a substrate for folic acid synthesis in bacteria. The quinoxaline core may interact with DNA or proteins, potentially disrupting cellular processes and leading to antibacterial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one: Shares the quinoxaline core but lacks the sulfonamide group, which may result in different biological activities.
Quinoxaline-2,3-dione: Another quinoxaline derivative with different functional groups, used in various chemical and biological studies.
Sulfanilamide: A simpler sulfonamide compound with well-known antibacterial properties.
Uniqueness
N-{3-[(3-methoxypropyl)amino]quinoxalin-2-yl}-3,4-dimethylbenzene-1-sulfonamide is unique due to its combination of a quinoxaline core and a sulfonamide group, which may confer a distinct set of biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various scientific applications .
Properties
IUPAC Name |
N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-3,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c1-14-9-10-16(13-15(14)2)28(25,26)24-20-19(21-11-6-12-27-3)22-17-7-4-5-8-18(17)23-20/h4-5,7-10,13H,6,11-12H2,1-3H3,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTAPUQGAOHXDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCCCOC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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